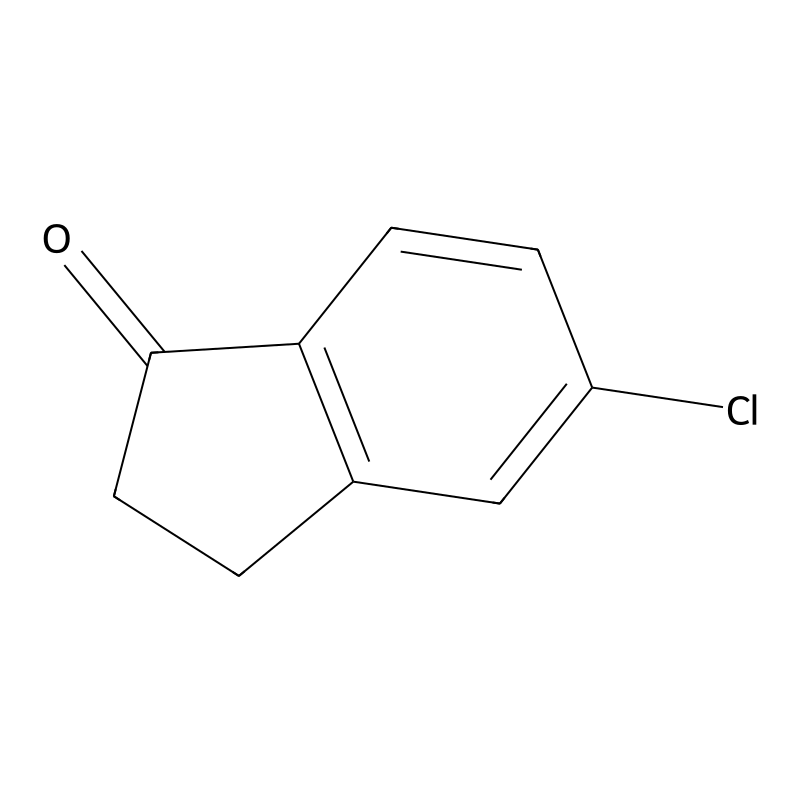5-Chloro-1-indanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Applications as a Building Block:
5-Chloro-1-indanone serves as a valuable building block in organic synthesis due to its reactive functionality and readily available chlorine atom.
- Starting material for further modifications: It can be readily converted into various derivatives, such as 5-chloro-2-methoxycarbonyl-1-indanone, through established synthetic procedures [].
- Precursor for biologically active compounds: This intermediate has been utilized in the synthesis of various biologically active compounds, including anticonvulsants, anticholinergics, and diarylsulfonylureas with potential anti-tumor activity []. Additionally, it has been employed in Irie's synthesis of substituted pyridines, demonstrating its versatility in constructing complex molecules [].
Studies on Physical Properties:
Research has been conducted to characterize the physical properties of 5-chloro-1-indanone, providing insights into its behavior and potential applications.
- Crystal structure and intermolecular interactions: Studies using X-ray diffraction, vibrational spectroscopy, and theoretical methods have revealed the presence of weak hydrogen, halogen, and stacking π-π interactions within the crystalline structure of 5-chloro-1-indanone. Understanding these interactions is crucial for predicting the crystal packing, material properties, and reactivity of the compound.
5-Chloro-1-indanone is an organic compound with the molecular formula and a molecular weight of approximately 166.6 g/mol. It is characterized as a light beige to beige solid, exhibiting a melting point range of 94-98 °C and a boiling point of 124-125 °C at reduced pressure (3 mmHg) . This compound belongs to the class of 5-halo-1-indanones and has a stable triclinic crystal structure, with notable intermolecular forces including C-H...O, C-H...π, CO...Cl, and π...π interactions .
- Anticonvulsants: Some derivatives may interact with specific ion channels or neurotransmitter receptors in the brain, influencing neuronal activity and reducing seizure susceptibility.
- Anticholinergics: These derivatives might block the action of acetylcholine at muscarinic receptors, leading to various physiological effects depending on the targeted tissues.
While specific toxicity data for 5-chloro-1-indanone might be limited, it is essential to handle it with caution due to its potential hazards:
- Skin and eye irritant: Contact with the skin or eyes can cause irritation.
- Respiratory irritant: Inhalation of dust or vapors can irritate the respiratory system.
- Flammable: It is likely flammable like other organic compounds.
The biological activities of 5-chloro-1-indanone are noteworthy, especially in the context of medicinal chemistry. It serves as an important intermediate for synthesizing various pharmaceuticals, including anticonvulsants and anticholinergics. Additionally, it has shown potential activity against solid tumors, making it relevant for cancer research . Its derivatives have been explored for their efficacy in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Several methods exist for synthesizing 5-chloro-1-indanone:
- Friedel-Crafts Acylation: This method involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chlorophenylpropionic acid, which is subsequently acylated to yield 5-chloro-1-indanone. The reaction conditions typically include the use of aluminum chloride as a catalyst .
- Cyclization Method: A more recent approach involves using aluminum chloride in cyclization reactions under controlled temperatures (120-150 °C), allowing for efficient production while minimizing by-products such as hydrogen chloride .
- Alternative Synthetic Routes: Other synthetic strategies may include variations in solvents and reaction conditions to optimize yield and purity .
5-Chloro-1-indanone finds applications across various fields:
- Pharmaceuticals: It is utilized as an intermediate in the synthesis of drugs targeting neurological disorders and certain types of cancer .
- Agriculture: The compound is also an important precursor for pesticides like indoxacarb, which are used to control pest populations effectively .
- Chemical Research: Its utility in synthesizing complex organic molecules makes it valuable for researchers exploring new chemical entities.
Interaction studies involving 5-chloro-1-indanone focus primarily on its pharmacological effects and mechanisms of action. Research has indicated that its derivatives can interact with various biological targets, influencing neurotransmitter systems and potentially offering therapeutic benefits against conditions like epilepsy and certain cancers .
Several compounds share structural similarities with 5-chloro-1-indanone. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-one | 938-35-2 | 1.00 | Contains a methyl group at position 4; structurally similar. |
| 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | 68755-31-7 | 0.98 | Contains two chlorine atoms; potential increased reactivity. |
| 6-Chloro-7-methyl-2,3-dihydro-1H-inden-1-one | 628732-10-5 | 0.98 | Methyl substitution at position 7; alters biological activity. |
| 6-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-31-4 | 0.95 | Different ring structure; may exhibit distinct properties. |
| 7-Chloro-3,4-dihydronaphthalen-1(2H)-one | 26673-32-5 | 0.95 | Similar to above but with chlorine at position 7; varied applications. |
The uniqueness of 5-chloro-1-indanone lies in its specific chlorine substitution pattern and its role as an intermediate in both pharmaceutical and agricultural applications, distinguishing it from other similar compounds that may not possess identical functional properties or synthetic utility .
Physical Description
XLogP3
GHS Hazard Statements
H302 (82.98%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (82.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
1H-Inden-1-one, 5-chloro-2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








